(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications in various fields. This compound is a hybrid molecule combining benzothiazole and chromene moieties, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an ATR kinase inhibitor, it interferes with the DNA damage response pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives. Similar compounds include 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid . These compounds share structural similarities but may differ in their specific biological activities and applications. The unique combination of benzothiazole and chromene moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVFTGJXMCKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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